molecular formula C12H17FN2O B7649772 N-[3-(3-fluoroanilino)propyl]propanamide

N-[3-(3-fluoroanilino)propyl]propanamide

Cat. No.: B7649772
M. Wt: 224.27 g/mol
InChI Key: YUSQVHXSBLBZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-Fluoroanilino)propyl]propanamide is a fluoro-substituted anilino-propanamide derivative characterized by a propyl linker connecting a propanamide group to a 3-fluoroaniline moiety. The fluorine atom at the meta position of the aniline ring may enhance metabolic stability and influence electronic properties, such as dipole moments or hydrogen-bonding capacity, compared to non-fluorinated analogs.

Properties

IUPAC Name

N-[3-(3-fluoroanilino)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-2-12(16)15-8-4-7-14-11-6-3-5-10(13)9-11/h3,5-6,9,14H,2,4,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSQVHXSBLBZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCNC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Variations

The following compounds share core propanamide or anilino motifs but differ in substituents, linkers, or functional groups:

Table 1: Structural Comparison of N-[3-(3-Fluoroanilino)propyl]propanamide and Analogs
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Data
This compound 3-fluoroaniline, propyl linker, propanamide C₁₂H₁₆FN₂O 221.27 Hypothesized enhanced metabolic stability
2-[(Cyclopropanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide (3s) Piperazine linker, 3-fluorophenyl, cyclopropanecarbonyl C₂₆H₃₁ClF₂N₄O₂ 529.00 33% yield, LC/MS purity 57%, tR = 8.2 min
3-[(2-Fluorophenyl)thio]propanamide Thioether linkage, 2-fluorophenyl C₉H₁₀FNOS 199.24 Lower molecular weight, sulfur-containing
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride Benzothiazole ring, dimethylamino group, hydrochloride salt C₂₂H₂₆ClFN₄OS 469.99 Enhanced solubility (salt form)
3-(Decyldithio)-N-[3-(dimethylamino)propyl]propanamide Decyldithio chain, dimethylamino group C₁₈H₃₈N₂OS₂ 362.64 High lipophilicity (long alkyl chain)

Physicochemical and Functional Properties

  • Lipophilicity: The decyldithio chain in significantly increases hydrophobicity (logP ~5–7), whereas the hydrochloride salt in enhances water solubility.
  • Electronic Effects: Fluorine’s electron-withdrawing effect in 3-fluoroaniline may reduce basicity compared to non-fluorinated analogs. Thioether linkages (e.g., ) introduce polarizable sulfur atoms, altering electronic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.